molecular formula C8H10O3 B1278160 4-(2-Hydroxyethoxy)phenol CAS No. 13427-53-7

4-(2-Hydroxyethoxy)phenol

Cat. No.: B1278160
CAS No.: 13427-53-7
M. Wt: 154.16 g/mol
InChI Key: DPKWXRUINJHOOB-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)phenol is an organic compound with the molecular formula C8H10O3. It is characterized by the presence of a phenol group substituted with a hydroxyethoxy group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethoxy)phenol typically involves the reaction of catechol with ethylene glycol. One common method uses praseodymium-loaded SAPO molecular sieves as a catalyst . The reaction conditions generally include moderate temperatures and controlled pH levels to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives. These products have significant applications in the synthesis of biologically active materials and polymers .

Properties

IUPAC Name

4-(2-hydroxyethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKWXRUINJHOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431431
Record name 4-(2-hydroxyethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13427-53-7
Record name 4-(2-hydroxyethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-hydroxyethoxy)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxyphenoxyacetic acid (4.9 g, 29 mmol) (Aldrich) in anhydrous tetrahydrofuran (30 mL) at 0° C. was added borane tetrahydrofuran (1 M, 90 mL, 90 mmol) dropwise. The reaction mixture was then stirred at room temperature for 2 h. The mixture was concentrated and residue was partitioned between ethyl acetate and water. Organic layer was separated, washed with brine, dried over MgSO4, and concentrated to give title compound as a yellow oil (4.2 g, 94%)
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
90 mL
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reactant
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Quantity
30 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

To a mixture of 2.50 g 2-(4-(1-methylethenyl)phenoxy)ethanol, 10 ml methanol, and 1.1 equivalents 50% aqueous H2O2 were added 0.1 equivalent 98% H2SO4. The reaction mixture warmed itself to reflux which subsided in a few minutes. After addition of 0.2 equivalent Na2SO3, methanol was removed under reduced pressure. The residue was taken up in ether, dried over Na2SO4 and NaHCO3, and filtered. Removal of solvent left 4-(2-(hydroxyethoxy)phenol in quantitative yield.
Name
2-(4-(1-methylethenyl)phenoxy)ethanol
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is interesting about the crystal structure of 4-(2-Hydroxyethoxy)phenol?

A1: The crystal structure of this compound reveals a unique characteristic: its asymmetric unit contains four distinct molecules. These molecules differ in the spatial arrangement of their hydroxyethyl groups, specifically the O—C—C—O torsion angles []. This variation highlights the conformational flexibility of the molecule. Furthermore, the crystal structure exhibits two types of strong hydrogen bonds: one between alcohol groups (O—H to O) and another between an alcohol O—H and an ether O atom []. These interactions contribute significantly to the stability of the crystal lattice.

Q2: Has this compound been found in nature, and if so, from what sources?

A2: Yes, this compound has been isolated from the fermentation culture of the Gram-negative bacterium Burkholderia cenocepacia []. This discovery marks the first reported instance of this compound being found in a natural source [].

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